
6-Sialyl-N-acetyllactosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Sialyl-N-acetyllactosamine is an oligosaccharide with broad tissue distribution involved in multiple biological functions such as immunity and colon cancer progression . It is a sialylated derivative of N-acetyllactosamine, which is a common component of glycoproteins and glycolipids. This compound is known for its role in cellular recognition and signaling processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sialyl-N-acetyllactosamine can be achieved through the classical Koenigs-Knorr reaction. This method involves the use of glycosyl chloride of the peracetylated methyl ester of sialic acid as the sialyl donor for glycosylation of galacto-4,6-diols. The reaction is high yielding, regio- and stereoselective, and takes place at room temperature in the presence of silver carbonate (Ag2CO3) or a combination of silver carbonate and silver triflate (AgOTf) as promoters .
Industrial Production Methods
Industrial production of this compound typically involves enzymatic synthesis using sialyltransferases. These enzymes catalyze the transfer of sialic acid from a donor substrate to N-acetyllactosamine. This method is preferred for large-scale production due to its efficiency and specificity.
Chemical Reactions Analysis
Types of Reactions
6-Sialyl-N-acetyllactosamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid moiety, affecting the compound’s biological activity.
Reduction: Reduction reactions can alter the functional groups on the oligosaccharide, potentially changing its reactivity and interactions.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sialic acid derivatives, while reduction can produce modified oligosaccharides with altered functional groups.
Scientific Research Applications
6-Sialyl-N-acetyllactosamine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex oligosaccharides.
Biology: The compound plays a crucial role in cellular recognition and signaling, making it valuable for studying cell-cell interactions and immune responses.
Industry: The compound is used in the production of biopharmaceuticals and as a component in various biotechnological applications.
Mechanism of Action
6-Sialyl-N-acetyllactosamine exerts its effects through interactions with specific molecular targets and pathways. It binds with high affinity to certain strains of influenza, preventing the virus from attaching to host cells . This binding is mediated by the sialic acid moiety, which interacts with viral hemagglutinin proteins. Additionally, the compound’s role in cellular recognition and signaling involves interactions with glycan-binding proteins, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Sialyl-N-acetyllactosamine: Another sialylated derivative with similar biological functions but different structural properties.
Sialyllactose: A simpler sialylated oligosaccharide found in human milk with roles in infant nutrition and immune function.
Uniqueness
6-Sialyl-N-acetyllactosamine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its high affinity for influenza viruses and involvement in cancer progression distinguish it from other similar compounds, making it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
78969-47-8 |
|---|---|
Molecular Formula |
C25H42N2O19 |
Molecular Weight |
674.6 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22?,23-,25-/m0/s1 |
InChI Key |
RPSBVJXBTXEJJG-RAMSCCQBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)NC(=O)C)O)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


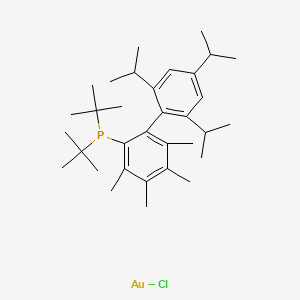
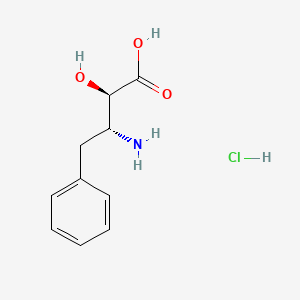
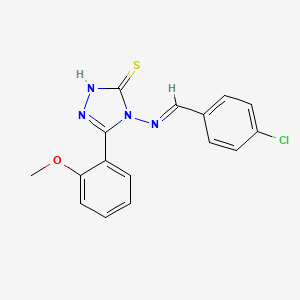
![methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)
![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)

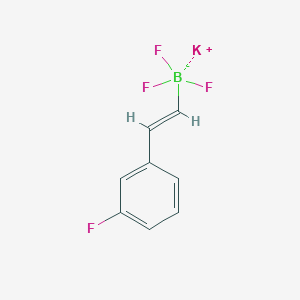
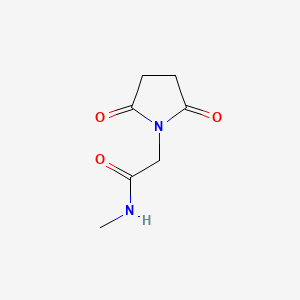
![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)
![11-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12052683.png)
![1-Methyluric Acid-[13C4,15N3]](/img/structure/B12052691.png)
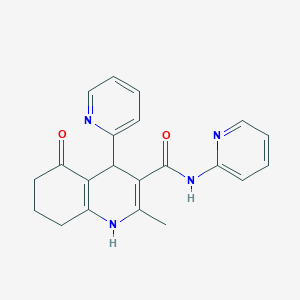
![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)

